N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine
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Description
N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine is a useful research compound. Its molecular formula is C24H30N4O8S2 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Peptide Synthesis and Modifications : Teuber and Krause (1978) explored the synthesis of peptides using modified amino acids, such as 3,5-Di-tert-butyl-4-hydroxyphenylalanine, which shares structural similarities with the compound . They demonstrated the conversion of these amino acids into di-, tri-, and tetrapeptides, highlighting their utility in peptide synthesis (Teuber & Krause, 1978).
Biological Activity and Catalysis : Kluger, Loo, and Mazza (1997) investigated the catalysis in the hydrolysis of activated amino acid derivatives, which are functionally related to aminoacyl adenylates. This study underlines the inherent reactivity of such compounds, important for understanding protein biosynthesis (Kluger, Loo, & Mazza, 1997).
Structural Characterization : Savage et al. (2006) focused on the synthesis and structural characterization of N-ortho-ferrocenyl benzoyl amino acid esters. The structural analysis of such complex amino acids is crucial for understanding their properties and potential applications (Savage et al., 2006).
Analytical Chemistry and Diagnostics : In 2016, Na et al. synthesized a ratiometric fluorescent probe for the selective detection of cysteine and homocysteine, showcasing the application of specialized amino acids in developing diagnostic tools and techniques in analytical chemistry (Na et al., 2016).
Properties
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGDFPODQWICQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7369-94-0 |
Source
|
Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-oxopropyl)dithio)propanoyl)-4-hydroxyphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC333714 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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